molecular formula C11H12N2O2 B1425323 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde CAS No. 943133-29-7

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde

Cat. No.: B1425323
CAS No.: 943133-29-7
M. Wt: 204.22 g/mol
InChI Key: LPDPDFHHZQNXOO-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxy and aldehyde functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:

    Temperature: 80-120°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of 2-(1-Methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carboxylic acid.

    Reduction: Formation of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-methanol
  • 2-(1-Methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carboxylic acid
  • 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-amine

Uniqueness

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups, which provide versatility in chemical reactions. This dual functionality allows for a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,15)10-8(7-14)9-5-3-4-6-13(9)12-10/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDPDFHHZQNXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN2C=CC=CC2=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723424
Record name 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943133-29-7
Record name 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol (1.8 g, 7.42 mmol) in tetrahydrofuran (60 mL) under nitrogen atmosphere was added manganese (IV) oxide (5.22 g, 60 mmol) and the mixture was heated to 65° C. for 40 h. The mixture was filtered through a Celite pad, which was washed with excess dichloromethane. The filtrates were combined and concentrated in vacuo and the residue was purified via silica gel column chromatography (0-40% ethyl acetate in heptane) to give the title compound (1.01 g, 4.95 mmol, 67% yield) as a light yellow solid.
Name
2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.22 g
Type
catalyst
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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